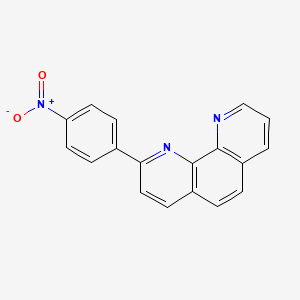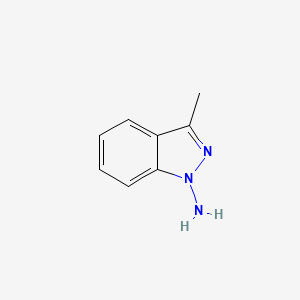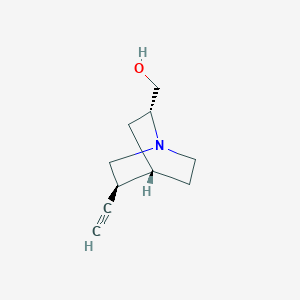
3-Fluoro-2-cyclobutene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-cyclobutene-1-carbonitrile is an organic compound characterized by a four-membered cyclobutene ring with a fluorine atom and a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-cyclobutene-1-carbonitrile typically involves the fluorination of cyclobutene derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor® or xenon difluoride. The reaction conditions often require careful control of temperature and solvent to achieve the desired regioselectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher throughput and efficiency. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis while maintaining product purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-cyclobutene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines .
Scientific Research Applications
3-Fluoro-2-cyclobutene-1-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-cyclobutene-1-carbonitrile involves its interaction with molecular targets through its functional groups. The fluorine atom and nitrile group can participate in various chemical interactions, including hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s reactivity and binding affinity to specific molecular targets .
Comparison with Similar Compounds
- 3-Chloro-2-cyclobutene-1-carbonitrile
- 3-Bromo-2-cyclobutene-1-carbonitrile
- 3-Iodo-2-cyclobutene-1-carbonitrile
Comparison: Compared to its halogenated analogs, 3-Fluoro-2-cyclobutene-1-carbonitrile is unique due to the strong electron-withdrawing effect of the fluorine atom, which can significantly alter its chemical reactivity and stability.
Properties
CAS No. |
86770-81-2 |
|---|---|
Molecular Formula |
C5H4FN |
Molecular Weight |
97.09 g/mol |
IUPAC Name |
3-fluorocyclobut-2-ene-1-carbonitrile |
InChI |
InChI=1S/C5H4FN/c6-5-1-4(2-5)3-7/h1,4H,2H2 |
InChI Key |
USLIXHGWSKAQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C1F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


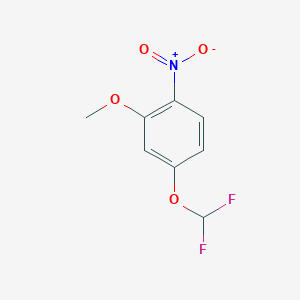
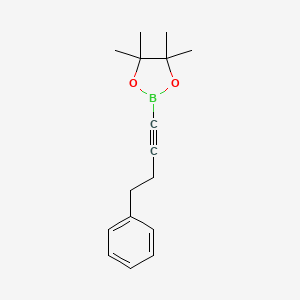
![2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine](/img/structure/B14129686.png)
![2-(3-Chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B14129707.png)

![2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14129719.png)
![[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B14129720.png)
![4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol](/img/structure/B14129739.png)
![4-[4-(Trifluoromethyl)phenyl]oxane](/img/structure/B14129741.png)

